5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine
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Overview
Description
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine: is an organic compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound features a pyrimidine ring substituted with an iodine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 4-position. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. One common method includes the following steps:
Iodination: The pyrimidine precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring and the tetrahydro-2H-pyran-4-yloxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyrimidines with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
- Hydrolysis products including tetrahydro-2H-pyran-4-ol and modified pyrimidine derivatives .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand biological pathways and mechanisms.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine is largely dependent on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group can interact with molecular targets, influencing their activity and function. The exact pathways and molecular targets involved vary based on the specific biological or chemical system being studied .
Comparison with Similar Compounds
5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-((tetrahydro-2H-pyran-4-yl)oxy)-3-iodopyridine: Another related compound with a pyridine ring and different substitution pattern.
Uniqueness:
- The presence of both the iodine atom and the tetrahydro-2H-pyran-4-yloxy group in the pyrimidine ring makes 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Biological Activity
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine (CAS Number: 1354703-65-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, which is linked to a tetrahydro-2H-pyran moiety via an ether bond. The molecular formula is C9H11IN2O.
Property | Value |
---|---|
Molecular Weight | 292.10 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | 1354703-65-3 |
Antibacterial Properties
Recent studies indicate that compounds similar to this compound exhibit notable antibacterial activity against various strains of bacteria. For instance, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using methods such as the agar well diffusion method, which measures the zones of inhibition.
Case Study: Antibacterial Efficacy
In a comparative study, derivatives of pyrimidine compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth significantly more than standard antibiotics like trimethoprim, demonstrating the potential of these compounds in developing new antibacterial agents .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties, particularly through inhibition of specific kinases involved in cancer cell proliferation. Research has indicated that related compounds can inhibit Class I PI3K enzymes, which play a critical role in cancer signaling pathways.
Research Findings:
A study focusing on pyrimidine derivatives revealed that certain compounds could effectively inhibit tumor cell growth by targeting PI3K pathways. The IC50 values for these compounds ranged from 4.64 to 146.15 µg/mL, indicating varying degrees of potency against different cancer cell lines .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinase Activity : By targeting specific kinases, the compound may disrupt signaling pathways essential for cancer cell survival and proliferation.
- Bacterial Cell Wall Disruption : The compound may interfere with bacterial cell wall synthesis or function, leading to cell lysis and death.
Properties
Molecular Formula |
C9H11IN2O2 |
---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
5-iodo-4-(oxan-4-yloxy)pyrimidine |
InChI |
InChI=1S/C9H11IN2O2/c10-8-5-11-6-12-9(8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
InChI Key |
BXSAKTGSGIWJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=NC=NC=C2I |
Origin of Product |
United States |
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